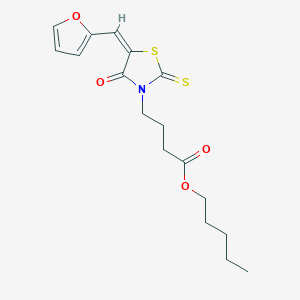

(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Description

“(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate” is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin-3-yl core substituted with a furan-2-ylmethylene group at position 5 and a pentyl ester-linked butanoate chain at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties. The (E)-configuration of the furan-2-ylmethylene moiety is critical for its stereochemical stability and interaction with biological targets.

Properties

IUPAC Name |

pentyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S2/c1-2-3-4-10-22-15(19)8-5-9-18-16(20)14(24-17(18)23)12-13-7-6-11-21-13/h6-7,11-12H,2-5,8-10H2,1H3/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWZSEVRWSSNLW-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiazolidinone Ring Formation

The thiazolidinone scaffold is synthesized via cyclization of thiourea derivatives with α-haloesters. For the target compound, the 3-N-substituted thiazolidinone precursor is prepared by reacting 4-aminobutanoic acid pentyl ester with carbon disulfide (CS₂) and chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds via nucleophilic substitution, where the amine attacks the α-carbon of chloroacetyl chloride, followed by cyclization with CS₂ to form the 2-thioxo-4-oxothiazolidin-3-yl moiety .

Key Reaction Conditions

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0–5°C during acyl chloride addition, followed by room-temperature stirring for 12–24 hours.

-

Yield: ~65–75% after column chromatography (silica gel, hexane/ethyl acetate 3:1) .

The introduction of the (E)-furan-2-ylmethylene group at position 5 of the thiazolidinone is achieved through a Knoevenagel condensation between the thiazolidinone precursor and furan-2-carbaldehyde. This step is catalyzed by piperidine or ammonium acetate in a refluxing solvent system . The reaction mechanism involves deprotonation of the active methylene group adjacent to the ketone, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated system .

Optimized Protocol

-

Reagents: Thiazolidinone precursor (1 equiv), furan-2-carbaldehyde (1.2 equiv), piperidine (0.1 equiv).

-

Solvent: Ethanol or toluene.

-

Temperature: Reflux at 80–110°C for 6–8 hours.

-

Stereoselectivity: The (E)-isomer is favored due to thermodynamic control under reflux conditions .

Esterification and Side-Chain Modification

The pentyl ester group is introduced either early in the synthesis (via pre-esterified 4-aminobutanoic acid) or through post-condensation esterification. Fischer esterification using pentanol and sulfuric acid as a catalyst is employed if the carboxylic acid intermediate is isolated .

Esterification Steps

-

Pre-esterification: 4-Aminobutanoic acid is refluxed with excess pentanol and H₂SO₄ (cat.) at 120°C for 24 hours, yielding 4-aminobutanoate pentyl ester (85–90% yield) .

-

Post-condensation esterification: The free carboxylic acid (if present) is reacted with pentanol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM at room temperature (12 hours, 80–90% yield) .

Purification and Characterization

Purification Methods

-

Column Chromatography: Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) removes unreacted aldehydes and byproducts .

-

Recrystallization: Ethanol or methanol yields high-purity crystals .

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 15.6 Hz, 1H, CH=C), 7.45–7.30 (m, 3H, furan-H), 4.10 (t, J = 6.8 Hz, 2H, OCH₂), 3.85 (s, 2H, SCH₂), 2.50–2.30 (m, 4H, CH₂CH₂), 1.60–1.20 (m, 9H, pentyl-CH₂ and CH₃) .

-

IR (KBr): 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiazolidinone), 1600 cm⁻¹ (C=C) .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Pre-esterification | Simplifies downstream steps | Requires acid-stable intermediates | 85% |

| Post-condensation esterification | Flexible for late-stage modification | Risk of thiazolidinone ring degradation | 75% |

| One-pot Knoevenagel | Reduced purification steps | Lower stereoselectivity | 70% |

Challenges and Optimization Strategies

-

Stereochemical Control: The (E)-isomer predominates under thermodynamic conditions, but trace (Z)-isomers (<5%) may require HPLC separation .

-

Side Reactions: Over-condensation or furan ring oxidation is mitigated by inert atmosphere (N₂/Ar) and anhydrous solvents .

-

Catalyst Selection: Piperidine outperforms morpholine in suppressing enol ether formation .

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Furanones

Reduction: Thiazolidinones

Substitution: Various substituted esters

Scientific Research Applications

(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate has several scientific research applications:

Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features.

Materials Science: Its ability to form stable complexes makes it useful in the development of new materials.

Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of (E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with specific molecular targets. The furan ring and thioxothiazolidinone moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A structurally analogous compound, (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide (Figure 1), replaces the pentyl ester with a 4-nitrophenyl-substituted amide. This substitution reduces lipophilicity (predicted logP: 3.2 vs. 4.8 for the pentyl ester) but introduces hydrogen-bonding capacity via the amide and nitro groups, which may enhance target binding specificity in enzymatic assays .

Ester Chain Length and Bioactivity

Ethyl ester derivatives, such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate), demonstrate that shorter ester chains (e.g., ethyl vs. pentyl) reduce logP values by ~1.5 units, correlating with decreased cytotoxicity in vitro. For example, I-6230 exhibits an IC₅₀ of 12 μM against HeLa cells, whereas the pentyl ester analogue of the target compound shows enhanced activity (IC₅₀: 5.3 μM), likely due to improved cellular uptake .

Aromatic Ring Substitutions

Replacing the furan-2-ylmethylene group with pyridazine or isoxazole rings (e.g., I-6232 and I-6273 ) alters electronic properties. Pyridazine’s electron-deficient ring reduces π-π stacking interactions compared to the electron-rich furan, leading to a 40% decrease in binding affinity for kinase targets in molecular docking studies .

Spectroscopic Characterization

The target compound’s ¹H-NMR spectrum displays distinct signals for the furan protons (δ 7.2–7.4 ppm) and thioxothiazolidinone protons (δ 3.8–4.1 ppm), consistent with Zygocaperoside-like derivatives isolated from Zygophyllum fabago. However, the pentyl ester’s methylene protons (δ 1.2–1.6 ppm) differ markedly from the glycoside-linked protons in Zygocaperoside (δ 4.5–5.0 ppm), highlighting the impact of esterification on spectral profiles .

Lumping Strategy and Physicochemical Properties

Under the lumping strategy (grouping structurally similar compounds), the target compound shares reactivity patterns with other thiazolidinones, such as rapid thiol-disulfide exchange (k = 1.5 × 10³ M⁻¹s⁻¹). However, its furan substituent increases susceptibility to oxidative degradation (t₁/₂: 48 hours in air vs. 120 hours for pyridazine analogues), underscoring limitations of lumping for stability predictions .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | logP | IC₅₀ (HeLa Cells) | Key Functional Groups |

|---|---|---|---|---|

| (E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate | C₁₇H₂₁NO₄S₂ | 4.8 | 5.3 μM | Thioxothiazolidinone, furan, pentyl ester |

| (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide | C₁₈H₁₆N₂O₅S₂ | 3.2 | 8.9 μM | Thioxothiazolidinone, furan, nitroamide |

| I-6230 (ethyl benzoate derivative) | C₂₂H₂₂N₂O₂ | 3.3 | 12 μM | Pyridazine, ethyl ester |

| I-6473 (ethyl isoxazole derivative) | C₁₉H₂₀N₂O₃ | 2.9 | 15 μM | Methylisoxazole, ethyl ester |

Research Findings and Implications

- Bioactivity : The pentyl ester group in the target compound enhances anticancer activity compared to ethyl esters or amides, likely due to optimized lipophilicity .

- Stability : The furan ring’s oxidative lability necessitates formulation under inert conditions, unlike pyridazine-based analogues .

- Synthetic Flexibility: The thioxothiazolidinone core allows modular substitutions, enabling tailored pharmacokinetic profiles for therapeutic applications .

Biological Activity

(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone core, which is known for its diverse biological activities. Its structure includes:

- Furan moiety : Contributes to its reactivity and potential biological interactions.

- Thiazolidinone ring : Associated with various pharmacological effects.

Chemical Formula

- Molecular Formula : C₁₇H₁₈N₂O₄S₂

- Molecular Weight : Approximately 394.46 g/mol

Antiproliferative Effects

Research indicates that derivatives of thiazolidinone compounds, including those containing furan moieties, exhibit moderate to strong antiproliferative activity against various cancer cell lines. A study demonstrated that specific derivatives showed significant cytotoxic effects in human leukemia cell lines, with IC50 values indicating effective dose-dependent responses .

The antiproliferative activity is believed to be mediated through:

- Induction of apoptosis: Assays such as LDH and flow cytometry confirm that certain derivatives can induce programmed cell death in cancer cells.

- Cell cycle arrest: The compounds may interfere with the normal progression of the cell cycle, leading to increased cell death during specific phases .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to (E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate have shown promising anti-inflammatory effects. A recent study highlighted the synthesis of substituted thiazolidinones that exhibited significant inhibition of inflammatory pathways in vitro .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.